5-Methoxy-2-(2-methylphenyl)-4-(trifluoromethyl)-1,3-oxazole
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Overview
Description
5-Methoxy-2-(2-methylphenyl)-4-(trifluoromethyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with methoxy, methylphenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(2-methylphenyl)-4-(trifluoromethyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenyl isocyanate with 5-methoxy-2-(trifluoromethyl)acetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(2-methylphenyl)-4-(trifluoromethyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form a dihydro-oxazole derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 5-formyl-2-(2-methylphenyl)-4-(trifluoromethyl)-1,3-oxazole.
Reduction: Formation of 5-methoxy-2-(2-methylphenyl)-4-(trifluoromethyl)-dihydro-1,3-oxazole.
Substitution: Formation of 5-methoxy-2-(2-methylphenyl)-4-(substituted)-1,3-oxazole.
Scientific Research Applications
5-Methoxy-2-(2-methylphenyl)-4-(trifluoromethyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(2-methylphenyl)-4-(trifluoromethyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methylindole: Another methoxy-substituted heterocycle with potential biological activities.
2-Methyl-4-(trifluoromethyl)oxazole: Lacks the methoxy group but shares the oxazole and trifluoromethyl moieties.
Uniqueness
5-Methoxy-2-(2-methylphenyl)-4-(trifluoromethyl)-1,3-oxazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the trifluoromethyl group contributes to its stability and lipophilicity.
Properties
Molecular Formula |
C12H10F3NO2 |
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Molecular Weight |
257.21 g/mol |
IUPAC Name |
5-methoxy-2-(2-methylphenyl)-4-(trifluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C12H10F3NO2/c1-7-5-3-4-6-8(7)10-16-9(12(13,14)15)11(17-2)18-10/h3-6H,1-2H3 |
InChI Key |
KDZXOONKTLBZRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)OC)C(F)(F)F |
Origin of Product |
United States |
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